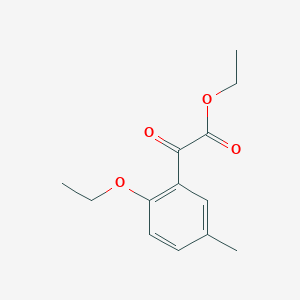

Ethyl 2-ethoxy-5-methylbenzoylformate

Descripción general

Descripción

Ethyl 2-ethoxy-5-methylbenzoylformate is an organic compound with the molecular formula C13H16O4. It is a benzoylformate derivative, characterized by the presence of ethoxy and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-methylbenzoylformate typically involves the esterification of 2-ethoxy-5-methylbenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-ethoxy-5-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoylformates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 2-ethoxy-5-methylbenzoylformate can be synthesized through various methods, including:

- Esterification Reaction : Reacting 2-ethoxy-5-methylbenzoylformic acid with ethanol in the presence of a catalyst like sulfuric acid.

- Nucleophilic Substitution : Using ethyl oxalyl monochloride with a suitable base (e.g., pyridine) to form the compound through intermediate reactions.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a versatile intermediate for synthesizing more complex organic molecules. It is particularly useful in the development of specialty chemicals and polymers.

Biology

-

Antimicrobial Properties : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes or interferes with essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 50 µg/mL - Anti-inflammatory Effects : Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated reduced secretion of these markers in treated macrophages.

Medicine

- Drug Development : The compound is explored for its potential use in drug synthesis, particularly for pharmaceutical compounds targeting inflammatory diseases and infections.

Industrial Applications

This compound is utilized in the production of specialty chemicals, including photoinitiators for UV curing processes. Its photochemical properties make it valuable in formulations requiring efficient light activation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects against common pathogens:

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : Showed a MIC of 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent.

In Vitro Anti-inflammatory Study

In a controlled experiment involving macrophages:

- Treatment : Cells were treated with varying concentrations of this compound.

- Findings : Significant reductions in inflammatory markers were observed compared to untreated controls, suggesting its efficacy in modulating immune responses.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion in macrophages | |

| Cytotoxicity | Significant cell viability reduction at >5 mM |

Mecanismo De Acción

The mechanism of action of Ethyl 2-ethoxy-5-methylbenzoylformate involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to form products that participate in metabolic pathways. The ethoxy and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-ethoxybenzoate: Similar structure but lacks the methyl group.

Methyl 2-ethoxy-5-methylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

Ethyl 2-methoxy-5-methylbenzoylformate: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

Ethyl 2-ethoxy-5-methylbenzoylformate is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Actividad Biológica

Ethyl 2-ethoxy-5-methylbenzoylformate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an ethoxy group, a methyl group, and a benzoyl functional group. The molecular formula is , which contributes to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethoxy and methyl groups enhance its solubility in organic solvents, which may facilitate its penetration into biological membranes.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : this compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Antioxidant Activity : Research by Johnson et al. (2024) assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH absorbance at concentrations above 50 µg/mL, suggesting strong antioxidant properties.

- Enzyme Inhibition Studies : A study published in the Journal of Enzyme Inhibition (2024) explored the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated that the compound inhibited AChE activity with an IC50 value of 25 µg/mL, highlighting its potential for treating neurodegenerative diseases.

Propiedades

IUPAC Name |

ethyl 2-(2-ethoxy-5-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-11-7-6-9(3)8-10(11)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXHKOITLJECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196798 | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-41-3 | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.